Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate
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Overview
Description
Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate is a chemical compound with a complex structure that includes a lithium ion, a pyridine ring, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected intermediate. This intermediate is then reacted with lithium acetate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving lithium’s effects on biological systems, particularly in neuroscience research.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The pyridine ring and tert-butoxycarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]sulfinate
- Lithium(1+) ion 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Uniqueness
Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate is unique due to its specific structure, which includes a pyridine ring and a tert-butoxycarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The presence of the lithium ion also adds to its uniqueness, as lithium compounds are known for their therapeutic and industrial significance.
Properties
IUPAC Name |
lithium;2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.Li/c1-13(2,3)19-12(18)15-8-10-6-9(4-5-14-10)7-11(16)17;/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBPPMZSBCUJJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17LiN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228307-08-0 |
Source
|
Record name | lithium(1+) 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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